molecular formula C14H15NO4 B2787573 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate CAS No. 72978-22-4

1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B2787573
CAS No.: 72978-22-4
M. Wt: 261.277
InChI Key: ANIXOIHULJVBGF-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Properties

IUPAC Name

1-O-benzyl 5-O-methyl 2,3-dihydropyrrole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-8H,5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIXOIHULJVBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dioxane under controlled temperature conditions. After the reaction, the product is extracted and purified through standard techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylate derivatives, while substitution reactions can introduce various alkyl or acyl groups into the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate. For instance, compounds synthesized from this framework have shown promising antibacterial activity against various pathogenic bacteria and antifungal activity against Candida strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.12 to 15.62 μg/mL against bacterial strains and from 62.5 to 125 μg/mL against fungal strains .

Case Study: Synthesis and Evaluation
In a recent study, novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates were synthesized and evaluated for their antimicrobial properties. The research utilized both in vitro and in silico methods to assess the effectiveness of these compounds against different microbial strains, demonstrating the versatility of the pyrrole structure in drug development .

Synthetic Chemistry

Building Blocks for Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules, including other heterocycles and biologically active compounds.

Reactivity and Transformations
The reactivity of 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be exploited in cycloaddition reactions and other synthetic methodologies. For example, it can participate in [3+2] cycloadditions with dipolarophiles to form new nitrogen-containing heterocycles, which are valuable in medicinal chemistry .

Materials Science

Polymer Chemistry
The incorporation of pyrrole derivatives into polymer matrices has been explored for their potential use in electronic materials. The unique electronic properties of pyrrole compounds can enhance the conductivity and stability of polymers used in organic electronics.

Case Study: Low Bandgap Conjugated Polymers
Research has indicated that pyrrole-based compounds can be integrated into low bandgap conjugated polymers for applications in solar cells. These materials exhibit improved charge transport properties and efficiency in converting solar energy into electrical energy .

Mechanism of Action

The mechanism of action of 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 1-Benzyl-2,5-dihydro-1H-pyrrole-1-carboxylate
  • Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • Dibenzyl piperazine-1,4-dicarboxylate

Comparison: 1-Benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring. This substitution can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Biological Activity

1-Benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent studies.

  • Molecular Formula : C14H15NO4
  • Molar Mass : 261.27 g/mol
  • Density : 1.262 g/cm³ (predicted)
  • Boiling Point : 402.3 °C (predicted)
  • pKa : -2.81 (predicted) .

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted pyrroles with benzyl and dicarboxylic acid derivatives. The synthetic routes often utilize coupling agents and specific solvents to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to 1-benzyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate. For instance:

  • Antibacterial Activity : A series of pyrrole derivatives, including those structurally similar to our compound, demonstrated significant antibacterial effects against various pathogenic bacteria. In vitro tests indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit critical enzymes involved in bacterial metabolism:

  • Dihydrofolate Reductase (DHFR) : Some derivatives showed strong binding affinities to DHFR, a key enzyme in folate metabolism, suggesting potential as antibacterial agents by disrupting bacterial growth .
  • Enoyl ACP Reductase : Similar binding interactions were noted with this enzyme, further supporting the therapeutic potential of these compounds in treating bacterial infections .

Case Studies and Research Findings

Several studies provide insights into the biological activities of pyrrole derivatives:

  • Study on Pyrrolyl Benzohydrazides :
    • This research synthesized a series of benzohydrazide derivatives from pyrrole and evaluated their biological activity. The results indicated notable antibacterial and antitubercular properties, with some compounds achieving high binding scores in molecular docking studies .
  • Antimicrobial Evaluation :
    • A study focused on N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates found that these compounds exhibited varying degrees of antimicrobial activity against multiple strains of bacteria and fungi .
  • Mechanism of Action :
    • Molecular docking studies revealed that these compounds interact with active sites of target enzymes similarly to known inhibitors, providing a rationale for their biological activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition against pathogens
Enzyme InhibitionStrong binding to DHFR and enoyl ACP reductase
AntitubercularNotable effects in specific derivatives

Q & A

Q. Basic

  • Solubility : High in dichloromethane and THF; low in water (logP ~2.5 predicted via ChemAxon).
  • Stability : Acidic conditions (pH <3) risk ester hydrolysis; neutral or mildly basic buffers (pH 7–9) are preferred for aqueous workups .

What methodologies are used to study degradation pathways under environmental or physiological conditions?

Advanced
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolysis products like 4,5-dihydro-1H-pyrrole-1,2-dicarboxylic acid. EPA guidelines recommend OECD 301B biodegradation tests to assess persistence in aquatic systems .

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